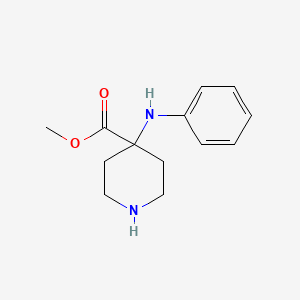

4-anilinopiperidin-4-ilcarboxilato de metilo

Descripción general

Descripción

4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Vías Metabólicas de los Análogos del Fentanilo

El 4-anilinopiperidin-4-ilcarboxilato de metilo es un componente clave en la síntesis de nuevos análogos del fentanilo . Estos análogos han surgido recientemente en los mercados de drogas de todo el mundo con un alto potencial para producir adicción y efectos adversos graves que incluyen coma y muerte . El metabolismo de estos nuevos análogos del fentanilo generalmente involucra reacciones como hidrólisis, hidroxilación, N- y O-desalquilación y O-metilación .

Analgésicos

El compuesto se utiliza en la síntesis de algunas 1-alquil y l-aralkil-4-(N-fenilpropionamido)piperidinas y derivados relacionados . Estos compuestos han mostrado variaciones de actividad entre los derivados de 1-metil, 1-bencilo y 1-feniletilo . Se asemejan a los de la anilida de cadena abierta correspondiente en lugar de los analgésicos de 4-fenilpiperidina .

3. Reactivo para la Arilación C-2 de Piperidinas El piperidin-4-ilcarboxilato de metilo es un reactivo para la arilación C-2 de piperidinas a través de la activación dirigida C-H sp3 catalizada por metales de transición . Este proceso es crucial en la síntesis de varios compuestos orgánicos complejos.

Síntesis de Agentes Antituberculosos

El compuesto se utiliza como reactivo para la síntesis de agentes antituberculosos . Estos agentes son cruciales en el tratamiento de la tuberculosis, una enfermedad infecciosa grave.

Inhibidores de Aminopirazina

El piperidin-4-ilcarboxilato de metilo se utiliza en la síntesis de inhibidores de aminopirazina . Estos inhibidores pueden utilizarse en el tratamiento de diversas enfermedades.

Inhibidores de la Quinasa D Proteica

El compuesto se utiliza en la síntesis de inhibidores de la quinasa D proteica de naftiridina disponibles por vía oral . Estos inhibidores pueden utilizarse en el tratamiento de diversas enfermedades, incluido el cáncer.

Catalizador de Hidrogenación Asimétrica

El piperidin-4-ilcarboxilato de metilo se utiliza en la síntesis de un catalizador escalable para la hidrogenación asimétrica . La hidrogenación asimétrica es un proceso clave en la producción de diversos productos farmacéuticos y químicos finos.

Mecanismo De Acción

Target of Action

Methyl 4-anilinopiperidine-4-carboxylate, also known as 1-Boc-4-AP, is a compound used as an intermediate in the manufacture of fentanyl and various related derivatives . Fentanyl is a potent opioid receptor agonist, and its primary targets are the mu-opioid receptors in the central nervous system .

Mode of Action

As an intermediate in the synthesis of fentanyl, methyl 4-anilinopiperidine-4-carboxylate contributes to the overall mode of action of these opioids. Fentanyl and its analogs bind to the mu-opioid receptors, mimicking the effects of endogenous opioids by inhibiting the release of nociceptive neurotransmitters and causing analgesia and euphoria .

Biochemical Pathways

The metabolism of new fentanyl analogs, which methyl 4-anilinopiperidine-4-carboxylate can be a precursor to, generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Fentanyl and its analogs, which this compound can be converted into, are known for their rapid onset and short duration of action .

Result of Action

The result of the action of fentanyl and its analogs, synthesized using methyl 4-anilinopiperidine-4-carboxylate, is potent analgesia and a sense of euphoria. These compounds also have a high potential for addiction and can cause severe adverse effects, including respiratory depression, coma, and death .

Actividad Biológica

4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester, also known as methyl 4-anilino-1-piperidinecarboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 233.29 g/mol

- IUPAC Name : Methyl 4-(phenylamino)-1-piperidinecarboxylate

Analgesic Properties

Research has demonstrated that derivatives of piperidine compounds exhibit potent analgesic activity. For instance, N-(4-piperidinyl)-N-phenylamides and -carbamates have been shown to possess significant analgesic effects in various models. The mechanisms underlying these effects may involve modulation of opioid receptors and inhibition of pain pathways .

Antiviral Activity

Recent studies have indicated that piperidin derivatives can inhibit viral replication. For example, carbohydrate derivatives of piperidin-4-one have shown high selectivity in inhibiting cytomegalovirus. This suggests that compounds like 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester could have potential applications in antiviral drug development .

Antitumor Activity

The introduction of specific substituents into the piperidine structure has been linked to enhanced antitumor activity. Research indicates that modifications can lead to compounds with selective activity against hormone-dependent tumors such as prostate and breast cancer. The biological activity is often related to the chemical properties of the piperidine nucleus .

The biological effects of 4-Piperidinecarboxylic acid derivatives are thought to arise from their interaction with various biological targets:

- Opioid Receptors : Compounds may act as agonists or antagonists at opioid receptors, influencing pain perception.

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer progression or viral replication.

- Cell Signaling Pathways : Modulation of signaling pathways related to cell growth and apoptosis has been observed in certain studies.

Study on Analgesic Effects

A study published in a patent highlighted the analgesic properties of N-(4-piperidinyl)-N-phenylamides. In animal models, these compounds exhibited significant pain relief comparable to established analgesics .

Research on Antiviral Activity

In a study by Abdelshaheed et al. (2021), carbohydrate derivatives of piperidin-4-one were evaluated for their antiviral efficacy against cytomegalovirus. The results indicated a promising inhibitory effect, suggesting further exploration for therapeutic applications against viral infections .

Antitumor Activity Analysis

Cheng et al. (2011) investigated various piperidin derivatives for their ability to inhibit coactivator-associated arginine methyltransferase 1 (CARM1), a target in hormone-dependent cancers. The study found that certain modifications significantly enhanced the inhibitory activity against this enzyme .

Propiedades

IUPAC Name |

methyl 4-anilinopiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12(16)13(7-9-14-10-8-13)15-11-5-3-2-4-6-11/h2-6,14-15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMSHHYWRCBCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30485922 | |

| Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61085-80-1 | |

| Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.